2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine
Description
Properties
IUPAC Name |
3-pyrazin-2-yl-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S/c21-24(22,11-2-1-3-15-6-11)20-8-10(9-20)14-18-13(19-23-14)12-7-16-4-5-17-12/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHQEUGULVKYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridine-3-sulfonyl group: This step often involves sulfonylation reactions using reagents such as pyridine-3-sulfonyl chloride.
Construction of the 1,2,4-oxadiazole ring: This can be done through cyclization reactions involving nitrile oxides and amidoximes.
Formation of the pyrazine ring: This step typically involves condensation reactions using appropriate diamines and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a valuable scaffold for drug development. Its structural motifs can be modified to enhance potency and selectivity against specific biological targets. Research indicates that derivatives of this compound can inhibit certain enzymes or receptors implicated in various diseases, making it a candidate for further pharmacological studies .
Biological Assays
In biochemical research, 2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine is utilized in assays to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules allows researchers to elucidate mechanisms of action and pathways involved in disease processes .
Pharmaceuticals
The compound is also explored as an intermediate in the synthesis of pharmaceutical agents. Its unique structure may facilitate the development of novel therapeutics targeting conditions such as cancer or infectious diseases. The potential for this compound to form active metabolites enhances its appeal in drug formulation .
Materials Science
In materials science, this compound is investigated for its properties related to conductivity and fluorescence. Such characteristics make it suitable for applications in organic electronics and photonic devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Observations:
- Core Heterocycles : Replacement of oxadiazole with triazole (as in ) introduces additional hydrogen-bonding sites, critical for supramolecular assembly.
- Molecular Weight : The target compound’s higher molecular weight (~390–400) compared to analogs (e.g., 231.25 in ) may impact pharmacokinetics, requiring optimization for drug-likeness.
Table 2: Comparative Pharmacological and Physical Data
Key Insights:
- Sulfonamide Advantage : The pyridine-3-sulfonyl group in the target compound may improve binding to targets like carbonic anhydrases or tyrosine kinases, where sulfonamides are common inhibitors.
- Triazole vs. Oxadiazole : Triazole-containing analogs exhibit stronger intermolecular interactions (N–H⋯N hydrogen bonds), aiding crystal packing and stability , whereas oxadiazoles offer metabolic resistance due to reduced enzymatic cleavage.
Stability Considerations:
- The azetidine ring’s strain may lead to ring-opening under acidic conditions, whereas the oxadiazole’s aromaticity enhances thermal stability.
Biological Activity
2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine is a complex organic compound notable for its potential biological activities. This compound incorporates multiple heterocyclic structures, making it a candidate for various pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis involves several key steps:
- Formation of the Azetidine Ring : Achieved through cyclization reactions.
- Introduction of the Pyridine-3-Sulfonyl Group : Utilizes sulfonylation reactions.
- Construction of the 1,2,4-Oxadiazole Ring : Involves nitrile oxides and amidoximes.
- Formation of the Pyrazine Ring : Typically through condensation reactions.
These synthetic routes enable the production of the compound in high yields and purity, essential for biological evaluations.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions through various biochemical pathways .
Pharmacological Applications
Research has indicated several promising applications:
1. Antitubercular Activity
Recent studies have evaluated the compound's effectiveness against Mycobacterium tuberculosis. Compounds derived from similar structures showed significant activity with IC50 values ranging from 1.35 to 2.18 μM .
2. Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for treating neurodegenerative diseases like Alzheimer's. Pyrazine derivatives have demonstrated such inhibition, suggesting that similar compounds may exhibit beneficial effects in neuropharmacology .
3. Anti-inflammatory and Antimicrobial Properties
The compound has shown potential anti-inflammatory effects by inhibiting albumin denaturation and antimicrobial activity against bacteria such as Proteus and Klebsiella species .
Case Studies
Several studies have investigated the biological activity of related pyrazine derivatives:
| Study | Compound | Activity | IC50 (μM) |
|---|---|---|---|
| Pyrido[2,3-b]pyrazines | AChE Inhibition | 0.466 ± 0.121 | |
| Substituted benzamide derivatives | Anti-tubercular | 1.35 - 2.18 | |
| Imidazo[1,2-a]pyrazines | Antibacterial | Not specified |
These findings indicate that structural modifications can significantly influence the biological activity of pyrazine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
